N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound features a unique molecular structure that includes a pyrimidine core, a morpholine ring, and a pyrrole moiety, making it of significant interest in medicinal chemistry and pharmacology due to its potential biological activities.
The compound is synthesized through various chemical methods and has been the subject of research for its interactions with biological targets, particularly in the context of neurological disorders and other therapeutic areas.
This compound is classified as a pyrimidine derivative due to the presence of the pyrimidine ring in its structure. It also falls under the category of carboxamides due to the carboxamide functional group attached to the pyrimidine core.
The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide typically involves several key steps:
The reaction conditions typically involve the use of bases such as potassium carbonate and solvents like dimethylformamide or dichloromethane under reflux conditions to ensure complete reactions and high yields.
The molecular structure of N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide can be represented as follows:
N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide primarily involves its interaction with specific receptors and enzymes within biological systems.
Upon administration, this compound binds to target proteins such as sigma receptors, modulating intracellular signaling pathways. This interaction can influence calcium homeostasis and neuronal plasticity, contributing to its potential therapeutic effects in treating neurological disorders.
Research indicates that this compound may enhance neuroprotective mechanisms and exhibit antidepressant-like effects through its receptor interactions.
N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide has several applications in scientific research:
The systematic name N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide precisely defines this hybrid molecule's architecture through IUPAC conventions. The core consists of a 4,6-disubstituted pyrimidine ring where position 6 bears a morpholine moiety and position 4 is functionalized by a carboxamide linker. This carboxamide nitrogen connects to a 2-(pyrrol-1-yl)ethyl side chain, creating a planar-to-flexible structural transition. The nomenclature hierarchically prioritizes the pyrimidine core, followed by the carboxamide substituent and its N-alkyl chain, adhering to systematic naming rules for heterocyclic ensembles [5] [7].
Structural components and their pharmacological roles:
Structural Motif | Pharmacological Role | Electrochemical Properties |
---|---|---|
6-Morpholinopyrimidine | Kinase binding domain mimic; enhances ATP-competitive inhibition | Electron-donating capacity modulates π-stacking |
Carboxamide linker (CONH) | Hydrogen-bond donor/acceptor scaffold; enhances target binding specificity | Dipole moment (≈3.5 D) facilitates molecular recognition |
2-(1H-Pyrrol-1-yl)ethyl chain | Membrane penetration enhancer; conformational flexibility modulator | Polar surface area reduction (≈15 Ų vs pyridyl) |
Pyrrole heterocycle | Bioisostere for phenyl/imadazolyl; modulates metabolic stability | Elevated HOMO energy (-6.8 eV) enables π-cation interactions |
The morpholine ring confers water solubility (logP reduction ≈0.8 units) and serves as a hydrogen bond acceptor, frequently observed in kinase inhibitors like the FDA-approved drug Imatinib [7]. The pyrrole unit—a five-membered nitrogenous heterocycle—functions as a bioisostere for phenyl or imidazole groups while offering distinct electronic properties. Its electron-rich nature enables cation-π interactions with lysine/arginine residues in enzymatic binding pockets [4] [9]. The ethylene spacer between pyrrole and carboxamide provides rotational freedom (energy barrier ≈2.1 kcal/mol), allowing adaptive binding to divergent protein targets. This structural duality enables simultaneous engagement with both polar catalytic sites and hydrophobic subpockets—a design principle validated in multitargeted agents like the DPP-IV inhibitor Saxagliptin [9] [10].
This compound represents the convergence of two evolutionary trajectories in medicinal chemistry: morpholino-pyrimidine therapeutics and N-functionalized pyrrole pharmacophores. The morpholino-pyrimidine scaffold first gained prominence in the 2010s through kinase inhibitor development, particularly targeting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Patent WO2022094354A1 notably disclosed morpholine-substituted pyrimidines as epidermal growth factor receptor (EGFR) inhibitors with nanomolar efficacy against T790M resistance mutations . Parallel research on pyrrole derivatives accelerated following the approval of antidiabetic agents like Saxagliptin (containing a pyrrolidine core), demonstrating the heterocycle's metabolic stability and favorable pharmacokinetics [9].
Timeline of Key Developments:
Year | Milestone | Impact on Compound Development |
---|---|---|
2014 | Pyrrolopyrimidines validated as DPP-IV inhibitors with enhanced metabolic stability | Established pyrrole's role in antidiabetic pharmacophores |
2017 | Synthesis of 2-(pyrrol-1-yl)pyrimidines via Clauson-Kaas reaction optimized | Enabled efficient coupling of electron-rich pyrroles to pyrimidines |
2020 | WO2016020288A1 patent demonstrated anti-inflammatory activity of pyrrole-pyrimidine hybrids | Revealed cytokine modulation potential in immune disorders |
2021 | Cyclocondensation methods for pyrrole-aminopyrimidine ensembles published (91% yield) | Provided scalable synthesis route for structural analogs |
The specific integration of a pyrrol-1-yl moiety (versus pyrrol-2-yl or pyrrolidine) emerged from 2021 research demonstrating that N-linked pyrroles maintain aromaticity while resisting cytochrome P450 oxidation. This metabolic stability stems from the absence of benzylic hydrogens and decreased electron density at reactive positions [7] [9]. Clauson-Kaas condensation protocols using 2,5-dimethoxytetrahydrofuran enabled efficient coupling of pyrrole to the ethylenediamine chain, overcoming historical synthetic challenges in N-alkylpyrrole functionalization [5] [7]. Subsequent structure-activity relationship (SAR) studies revealed that the 2-(pyrrol-1-yl)ethyl group optimally balances target affinity (Ki ≈ 38 nM vs VEGFR2) and aqueous solubility (clogP ≈ 2.1) when compared to shorter chains or bulkier N-substituents [4] [10].
This compound strategically exploits two pharmacological principles: kinase inhibition leverage and heterocycle-mediated polypharmacology. The 6-morpholinopyrimidine core is a privileged structure in kinase inhibitor design due to its capacity to mimic purine geometry while providing synthetic versatility for substituent optimization. Molecular modeling confirms the morpholine oxygen forms critical hydrogen bonds with kinase hinge region residues (bond length ≈2.9 Å), while the pyrimidine nitrogen engages in backbone amide interactions [10]. Meanwhile, the pyrrole-ethyl-carboxamide appendage enables simultaneous engagement with allosteric sites or structurally diverse enzymes through three complementary mechanisms:
Kinase inhibition enhancement: The electron-rich pyrrole ring stabilizes hydrophobic pocket binding through van der Waals contacts (energy contribution ≈ -4.2 kcal/mol), particularly in vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). This synergizes with the morpholino-pyrimidine's hinge region binding, as evidenced by 12-fold potency increases versus morpholine-only analogs in cellular PDGFRβ assays [10].
Dual enzyme engagement: Structural analogs demonstrate concurrent inhibition of phosphodiesterase 4 (PDE4) and dipeptidyl peptidase-4 (DPP-4), attributed to the carboxamide linker's hydrogen-bonding versatility. In PDE4, the carbonyl oxygen coordinates the catalytic zinc ion (distance ≈2.1 Å), while in DPP-4, the NH group donates a hydrogen bond to Glu205/Glu206 residues [9]. The pyrrole's role as a phenyl bioisostere avoids steric clashes in DPP-4's S2 pocket while maintaining hydrophobic contact energy.
Cytokine pathway modulation: Patent WO2016020288A1 establishes that pyrrole-pyrimidine carboxamides suppress tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in macrophages (IC50 80-130 nM). This occurs through unexpected IκB kinase (IKK) inhibition rather than kinase modulation, where the protonatable morpholine nitrogen may disrupt IKKβ's activation loop conformation [10].
Target Enzyme Selectivity Profile:
Enzyme Class | Representative Targets | Therapeutic Area | Binding Interactions |
---|---|---|---|
Receptor Tyrosine Kinases | VEGFR2, PDGFRβ, EGFR T790M | Oncologic (angiogenesis inhibition) | H-bond: morpholine O–hinge region NH; Hydrophobic: pyrrole–allosteric pocket |
Serine Proteases | DPP-4, FAP | Metabolic (diabetes) | Ionic: carboxamide–catalytic triad; π-Stacking: pyrrole–S1 pocket |
Phosphodiesterases | PDE4B, PDE7 | Inflammatory (asthma, ARDS) | Metal coordination: carboxamide O–Zn²⁺; H-bond: morpholine–Q pocket |
Inflammatory Kinases | IKKβ, JAK1 | Autoimmune (RA, IBD) | Salt bridge: morpholinium–Asp/Glutamate; Cation-π: pyrrole–Arg/Lys |
The molecular design thus enables a unique "targeting triad": the pyrimidine engages catalytic domains, the carboxamide linker provides directional hydrogen bonding, and the N-pyrrole moiety delivers hydrophobic stabilization and membrane permeability. This explains the compound's emergence in diverse therapeutic contexts including oncology (kinase inhibition), metabolic disorders (DPP-4 inhibition), and inflammatory diseases (PDE4/IKK inhibition) [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: